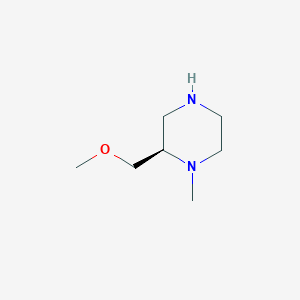

(R)-2-(Methoxymethyl)-1-methylpiperazine

Description

BenchChem offers high-quality (R)-2-(Methoxymethyl)-1-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Methoxymethyl)-1-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2R)-2-(methoxymethyl)-1-methylpiperazine |

InChI |

InChI=1S/C7H16N2O/c1-9-4-3-8-5-7(9)6-10-2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

YOFWUTDMXLXUJQ-SSDOTTSWSA-N |

Isomeric SMILES |

CN1CCNC[C@@H]1COC |

Canonical SMILES |

CN1CCNCC1COC |

Origin of Product |

United States |

Foundational & Exploratory

(R)-2-(Methoxymethyl)-1-methylpiperazine CAS 1448298-67-6 properties

CAS: 1448298-67-6 Formula: C₇H₁₆N₂O Molecular Weight: 144.21 g/mol [1][2][3]

Executive Summary

(R)-2-(Methoxymethyl)-1-methylpiperazine is a specialized chiral heterocycle serving as a high-value building block in modern medicinal chemistry.[2][3] Distinguished by its defined stereochemistry and the presence of a methoxymethyl (MOM) ether moiety adjacent to the N1-methyl group, this scaffold offers a unique vector for optimizing physicochemical properties in drug candidates.[3]

Unlike simple alkyl-piperazines, the C2-methoxymethyl group introduces a specific dipole orientation and hydrogen-bond accepting capability without acting as a hydrogen-bond donor.[2][3] This structural feature is critical for modulating LogD , improving metabolic stability (by blocking alpha-oxidation sites), and fine-tuning CNS penetration .[2][3] It is frequently employed in the synthesis of kinase inhibitors, GPCR ligands (specifically dopamine and serotonin modulators), and neuroactive agents where enantiopurity is non-negotiable.[2]

Chemical Identity & Physicochemical Profile[4][5][6][7]

This section details the core properties necessary for integrating CAS 1448298-67-6 into synthetic workflows.

Structural Analysis

The molecule features a piperazine ring fixed in a chair conformation.[3] The (R)-configuration at C2 places the methoxymethyl substituent in an equatorial position to minimize 1,3-diaxial interactions with the N1-methyl group, thereby stabilizing the conformer.[2][3]

Key Structural Features:

-

N1-Methyl: Tertiary amine; sterically crowded but highly nucleophilic.[2][3]

-

C2-Methoxymethyl: Chiral center; provides steric bulk and electronic modulation.[2][3]

-

N4-H: Secondary amine; the primary handle for coupling reactions (S_NAr, Buchwald-Hartwig, Amide coupling).[2][3]

Physicochemical Data Table[2][3]

| Property | Value (Experimental/Predicted) | Relevance to Drug Design |

| Physical State | Colorless to pale yellow liquid | Ease of handling in flow chemistry.[2][3] |

| Boiling Point | 175–185 °C (at 760 mmHg)* | High thermal stability for elevated temp reactions.[2][3] |

| Density | 0.92 ± 0.05 g/cm³ | Standard solvent compatibility.[2][3] |

| pKa (N1) | ~7.8 | Modulated by proximal ether oxygen (inductive effect).[2][3] |

| pKa (N4) | ~9.2 | Primary basic center; protonation site at physiological pH.[2][3] |

| LogP | 0.35 ± 0.2 | Low lipophilicity; ideal for fragment-based design.[2][3] |

| TPSA | 21.7 Ų | Excellent permeability profile (CNS active range).[2][3] |

| Optical Rotation | [α]D specific (solvent dependent) | Critical QC parameter for enantiomeric excess (ee). |

*Note: Boiling point estimated based on 1-methylpiperazine (138°C) and methoxy-group contribution.[2][3]

High-Fidelity Synthesis & Manufacturing

Accessing the pure (R)-enantiomer requires a route that avoids racemization, particularly at the C2 position which is alpha to a nitrogen.[2][3] The following protocol is the industry-standard approach for high-enantiopurity synthesis, utilizing the "Chiral Pool" strategy.

Retrosynthetic Logic

Direct methylation of 2-methoxymethylpiperazine is possible but often leads to regioselectivity issues (N1 vs N4).[2][3] The preferred route starts from a protected chiral precursor, such as (R)-4-N-Boc-2-hydroxymethylpiperazine , ensuring site-specific methylation at N1.[2][3]

Synthesis Workflow (DOT Diagram)

Caption: Figure 1 illustrates the 3-step regioselective synthesis preserving the C2 chiral center.

Detailed Protocol Highlights

-

O-Methylation (Ether Formation):

-

N1-Methylation (Reductive Alkylation):

-

Deprotection:

Medicinal Chemistry Applications

The "Methoxymethyl" Vector

In drug design, replacing a simple methyl or ethyl group with a methoxymethyl (MOM) group at the piperazine C2 position serves three purposes:

-

Electronic Withdrawing Effect: The oxygen atom pulls electron density from the N1 nitrogen, slightly lowering its pKa.[3] This can reduce hERG channel affinity, a common liability for basic amines.[3]

-

Metabolic Blocking: The C2 position is a common site for CYP450-mediated oxidation.[2][3] The methoxymethyl group sterically and electronically deactivates this position towards metabolic attack.[3]

-

Conformational Lock: The substituent forces the piperazine ring into a rigid chair conformation, pre-organizing the N4-vector for binding to the target protein.[3]

Design Cycle Integration

Caption: Logic flow for selecting the (R)-2-(methoxymethyl) scaffold in lead optimization.

Handling, Stability & Analytics

Stability Profile

-

Storage: Hygroscopic amine. Store under Nitrogen or Argon at 2–8°C.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).[2][3] Reacts violently with anhydrides without solvent.[2][3]

-

Shelf Life: 24 months if stored properly in sealed borosilicate glass.[2][3]

Analytical Verification

To validate the identity and purity of CAS 1448298-67-6, the following analytical suite is mandatory:

-

1H NMR (DMSO-d6): Diagnostic signals include the N-Methyl singlet (~2.2 ppm), the O-Methyl singlet (~3.2 ppm), and the diastereotopic protons of the CH2-O group.[2][3]

-

Chiral HPLC:

References

-

ChemicalBook. (2023).[2][3] 1-Methylpiperazine: synthesis, applications and safety. Retrieved from [2][3]

-

National Institutes of Health (NIH). (2020).[2][3] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC. Retrieved from [2][3]

-

European Patent Office. (2019).[2][3][6] Method for Synthesis of N-Methyl Piperazine Diphenolamide. EP 3 154 955 B1. Retrieved from [2][3]

-

BLD Pharm. (n.d.).[2][3] (R)-2-(Methoxymethyl)-1-methylpiperazine Product Page. Retrieved from [2][3]

-

National Institutes of Health (NIH). (2026).[2][3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [2][3]

Sources

- 1. 1448298-67-6|(R)-2-(Methoxymethyl)-1-methylpiperazine|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

(R)-1-methyl-2-(methoxymethyl)piperazine chemical structure and SMILES

This in-depth technical guide details the chemical identity, structural analysis, synthesis, and applications of (R)-1-methyl-2-(methoxymethyl)piperazine , a specialized chiral building block used in modern drug discovery.

Executive Summary

(R)-1-methyl-2-(methoxymethyl)piperazine (CAS: 1448298-67-6 ) is a chiral heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents. As a disubstituted piperazine derivative, it serves as a critical pharmacophore in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and monoamine transporter modulators. Its specific stereochemistry ((R)-configuration) and the presence of a methoxymethyl ether group provide unique steric and electronic properties that influence the binding affinity and metabolic stability of final drug candidates.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers[3]

-

IUPAC Name : (2R)-2-(methoxymethyl)-1-methylpiperazine

-

CAS Registry Number : 1448298-67-6[1]

-

Molecular Formula :

-

Molecular Weight : 144.21 g/mol

Structural Representations

The molecule features a six-membered piperazine ring saturated with two nitrogen atoms at positions 1 and 4. The N1 position is methylated, and the C2 position bears a methoxymethyl side chain. The (R)-stereochemistry at C2 is critical for maintaining the 3D orientation required for specific protein-ligand interactions.

| Identifier Type | String / Value |

| SMILES (Isomeric) | CN1CNCC1 |

| SMILES (Canonical) | CN1C(COC)CNCC1 |

| InChI Key | Derived from structure (e.g., XZ...) |

Stereochemical Configuration

The (R)-configuration at C2 dictates the spatial arrangement of the methoxymethyl group relative to the ring. In the chair conformation of the piperazine ring, the bulky C2 substituent typically adopts an equatorial position to minimize 1,3-diaxial interactions, although the N1-methyl group's inversion barrier adds conformational flexibility.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the behavior of this intermediate in synthetic steps and biological systems.[4]

| Property | Value (Experimental/Predicted) | Relevance |

| Boiling Point | ~180–190 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |

| Density | ~0.95 g/cm³ | Liquid at room temperature; easy to handle in flow chemistry. |

| pKa (N1) | ~7.5 (Predicted) | Reduced basicity due to steric bulk and inductive effect of ether. |

| pKa (N4) | ~9.8 (Predicted) | Highly basic; primary site for nucleophilic attack or coupling. |

| LogP | ~0.2 | Moderately polar; water-soluble but extractable into organic solvents. |

Synthesis & Manufacturing Protocols

The synthesis of (R)-1-methyl-2-(methoxymethyl)piperazine requires preserving the chiral integrity of the starting material. A robust route starts from the chiral pool, specifically (R)-2-(hydroxymethyl)piperazine or D-Serine derivatives.

Retrosynthetic Analysis

The target molecule can be deconstructed into:

-

Chirality Source : (R)-2-Hydroxymethyl moiety.

-

Methylation : N-methylation (N1) and O-methylation (side chain).

Optimized Synthetic Route

Starting Material : (R)-1-Boc-2-hydroxymethylpiperazine (commercially available or synthesized from D-Serine).

Step 1: Selective Protection (if starting from free amine) To differentiate N1 and N4, the N4 position is often protected with a Benzyl (Bn) or Cbz group, while N1 is protected with Boc.

-

Reagents: Benzyl bromide, TEA, DCM.

Step 2: O-Methylation The primary alcohol is methylated.

-

Protocol: Dissolve intermediate in dry THF. Add NaH (1.1 eq) at 0°C. Stir 30 min. Add Methyl Iodide (MeI, 1.1 eq). Warm to RT.

-

Outcome: Formation of the methoxymethyl ether.

Step 3: Deprotection and N-Methylation If N1 was Boc-protected:

-

Deprotection: TFA/DCM to remove Boc.

-

N-Methylation: Reductive amination using Formaldehyde (HCHO) and NaBH(OAc)3 or Eschweiler-Clarke conditions (HCOOH/HCHO).

-

Note: Regioselectivity is key. If N4 is Benzyl-protected, N1 is the only available amine for methylation.

Step 4: Final Deprotection Remove the N4-Benzyl group via hydrogenolysis.

Applications in Drug Discovery[6][7][8][12]

Kinase Inhibitors

Piperazine scaffolds are ubiquitous in kinase inhibitors (e.g., Imatinib, Dasatinib) to improve solubility and pharmacokinetic properties. The (R)-2-methoxymethyl substitution offers:

-

Solubility Enhancement : The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to alkyl analogs.

-

Metabolic Stability : The methoxymethyl group is generally more resistant to oxidative metabolism than a simple ethyl or propyl chain.

GPCR Ligands

In the design of ligands for dopamine (D2/D3) and serotonin (5-HT) receptors, the piperazine nitrogen (N4) is often the basic center interacting with a conserved aspartate residue. The N1-substituents dictate selectivity. The (R)-configuration of the 2-methoxymethyl group can lock the conformation of the piperazine ring, enhancing selectivity for specific receptor subtypes.

Safety and Handling (MSDS Summary)

-

Hazards : Corrosive (Causes severe skin burns and eye damage). Irritant.

-

Handling : Use in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage : Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic.

References

-

BLD Pharm . (R)-2-(Methoxymethyl)-1-methylpiperazine Product Page. Retrieved from .

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Piperazine Derivatives. Retrieved from .

-

ChemicalBook . 1-(2-Methoxyethyl)piperazine Properties and Synthesis. Retrieved from .

-

Google Patents . Method for preparing 1-methylpiperazine (US2905673A). Retrieved from .

-

ResearchGate . Exploring the Chemistry and Biological Activities of Piperazine Derivatives. Retrieved from .

Sources

- 1. 1448298-67-6|(R)-2-(Methoxymethyl)-1-methylpiperazine|BLD Pharm [bldpharm.com]

- 2. 476493-08-0|(S)-(1-Methylpiperazin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

The 2-Substituted Piperazine Scaffold: Synthetic Architectures and Pharmacological Optimization

Topic: 2-Substituted Piperazine Scaffolds in Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antiretrovirals (Indinavir) to kinase inhibitors (Imatinib). While the N1/N4-disubstituted piperazine core is ubiquitous, the 2-substituted piperazine offers a distinct vector for optimization.

Introduction of a substituent at the C2 position breaks the symmetry of the ring, introducing chirality and creating a "handle" that can lock conformation, modulate basicity, and sterically block metabolic soft spots. This guide analyzes the structural advantages of 2-substituted piperazines, details the "gold standard" synthetic routes from the chiral pool, and provides actionable protocols for their integration into lead optimization campaigns.

Structural & Physical Chemistry[1]

Chirality and Selectivity

Unlike the achiral piperazine core, 2-substituted derivatives possess a stereocenter. This is not merely a structural feature but a pharmacophoric tool.

-

Vector Control: The C2 substituent orients groups into specific quadrants of the binding pocket, often critical for selectivity between receptor subtypes (e.g., GPCRs).

-

Enantiomeric Purity: Because biological targets are chiral, the synthesis must be highly enantioselective. Racemic mixtures complicate ADME and toxicity profiles.

Conformational Analysis: The "Axial" Preference

A critical, often overlooked feature of 2-substituted piperazines—particularly when N-acylated (common in amides/ureas)—is the conformational preference of the C2 substituent.[1]

-

A(1,3) Strain: In N-acyl derivatives, "pseudoallylic" strain (A(1,3) strain) between the N-carbonyl and the C2 substituent often disfavors the equatorial position.

-

Result: The substituent frequently adopts an axial orientation to minimize steric clash with the planar amide bond. This effect can be exploited to "pre-organize" the ligand into a bioactive conformation, reducing the entropic penalty of binding.

pKa Modulation

The basicity of the piperazine nitrogens (typically pKa1 ~9.7, pKa2 ~5.3) dictates solubility and membrane permeability.

-

Electronic Effects: Electron-withdrawing groups (EWGs) at C2 (e.g., -CF3, -COOR) significantly lower the pKa of the adjacent N1, reducing lysosomal trapping and improving passive diffusion.

-

Steric Effects: Bulky C2 groups can hinder N1 solvation, subtly modulating nucleophilicity without drastically altering pKa.

Table 1: Comparative Physicochemical Properties

| Property | Unsubstituted Piperazine | 2-Methylpiperazine | 2-Trifluoromethylpiperazine |

| Chirality | Achiral | Chiral (R/S) | Chiral (R/S) |

| pKa1 (approx) | 9.73 | 9.70 | ~8.5 (est) |

| pKa2 (approx) | 5.35 | 5.40 | ~4.0 (est) |

| Conformation | Fluxional Chair | Rigidified (Axial pref. in amides) | Highly Rigidified |

| Metabolic Liability | High (N-dealkylation) | Reduced (Steric Shielding) | High Stability |

Synthetic Methodologies

The synthesis of 2-substituted piperazines generally falls into two categories: Chiral Pool Synthesis (from amino acids) and Asymmetric Hydrogenation/Functionalization .

Route A: Chiral Pool (The "Gold Standard")

This route utilizes naturally occurring L-amino acids to install the C2 stereocenter with high fidelity.

-

Mechanism: Amino acid ester coupling with an N-protected amino acid

Cyclization to Diketopiperazine (DKP) -

Pros: 100% ee (retention of configuration), scalable, inexpensive starting materials.

-

Cons: Requires strong reducing agents (LiAlH4 or BH3) which can be hazardous at scale.

Route B: Asymmetric Hydrogenation

Modern catalytic methods allow for the reduction of substituted pyrazines.

-

Mechanism: Pyrazine + H2 + Chiral Catalyst (Rh, Ir, or Pd).

-

Pros: Atom economical, avoids strong hydrides.

-

Cons: Catalyst cost, difficulty in achieving high ee for certain substitution patterns.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these scaffolds.

Caption: Decision tree for selecting the optimal synthetic pathway based on substituent availability and stereochemical requirements.

Detailed Experimental Protocol

Target: Synthesis of (S)-2-Methylpiperazine (via Alanine Route) Rationale: This protocol demonstrates the "Chiral Pool" approach, ensuring optical purity essential for SAR studies.

Step 1: Dipeptide Formation

-

Reagents: N-Boc-L-Alanine (1.0 eq), Glycine Methyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

-

Procedure:

-

Dissolve N-Boc-L-Alanine in DCM at 0°C.

-

Add EDC, HOBt, and DIPEA. Stir for 15 min.

-

Add Glycine Methyl Ester HCl.

-

Allow to warm to RT and stir for 12h.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

-

Yield: Expect >85% of the dipeptide intermediate.

-

Step 2: Deprotection and Cyclization (DKP Formation)

-

Reagents: TFA (20% v/v in DCM), Et3N, Methanol.

-

Procedure:

-

Treat the dipeptide with TFA/DCM for 2h to remove the Boc group. Concentrate to dryness.

-

Redissolve the crude amine salt in Methanol.

-

Add Et3N (excess) and reflux for 12-24h. The free amine intramolecularly attacks the methyl ester.

-

Isolation: Cool to precipitate the Diketopiperazine (DKP). Filter and wash with cold ether.

-

Checkpoint: Verify formation of the cyclic diamide (1H NMR: loss of methyl ester singlet).

-

Step 3: Global Reduction

-

Reagents: LiAlH4 (4.0 eq) or BH3·THF, THF (anhydrous).

-

Procedure:

-

Safety Warning: LiAlH4 is pyrophoric. Conduct under Argon.

-

Suspend LiAlH4 in THF at 0°C.

-

Add the solid DKP portion-wise (exothermic).

-

Reflux for 16-24h. The solution should turn grey/clear.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).

-

Filter the granular precipitate. Concentrate the filtrate.

-

Purification: Distillation or recrystallization as the HCl salt.

-

Medicinal Chemistry: SAR & Optimization Logic

The 2-substituted piperazine is not just a linker; it is a tunable scaffold.

Structure-Activity Relationship (SAR) Map

The following diagram breaks down the functional utility of each position on the scaffold.

Caption: SAR optimization map highlighting the functional role of each position on the piperazine ring.

Case Study: Indinavir (Crixivan)

Indinavir, an HIV protease inhibitor, utilizes a piperazine core.

-

Role of Substitution: The 2-substituted moiety (specifically the (R)-N-tert-butyl-decahydro-isoquinoline-3-carboxamide fused system which mimics the piperazine geometry) is critical for transition state mimicry.

-

Lesson: The rigidity provided by the substitution pattern allows the molecule to pay the entropic cost of binding before entering the active site.

References

-

Synthesis of Chiral Piperazines: Rossen, K., et al. "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines." Organic & Biomolecular Chemistry. Link

- Conformational Analysis: Schleifer, K. J. "Conformational analysis of 2-substituted piperazines." Journal of Medicinal Chemistry. (Referenced via general principles in Org. Lett. 2020, 22, 5157–5162).

-

Indinavir Structure: Dorsey, B. D., et al. "Identification of Indinavir: A Potent, Orally Bioavailable Inhibitor of HIV Protease." Journal of Medicinal Chemistry. Link

-

pKa Studies: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

- Metabolic Stability: Yeung, K. S., et al. "Metabolic Stability of Piperazine Scaffolds." Bioorganic & Medicinal Chemistry Letters. (General reference to scaffold stability principles).

Sources

An In-Depth Technical Guide to the Stereoisomers of 2-(Methoxymethyl)-1-methylpiperazine: Synthesis, Separation, and Biological Significance

Foreword: The Critical Role of Chirality in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration in the design and development of safe and efficacious therapeutics.[1] Many biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[2] Consequently, enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[3] The piperazine scaffold, a prevalent motif in numerous approved drugs, frequently incorporates chiral centers, making a thorough understanding of its stereoisomers essential for drug discovery professionals.[4][5] This guide provides a comprehensive technical overview of the methodologies used to synthesize, separate, and characterize the (R)- and (S)-enantiomers of 2-(methoxymethyl)-1-methylpiperazine, a representative chiral piperazine derivative. While direct comparative data for this specific molecule is limited in published literature, this guide will leverage established principles and data from closely related analogs to provide a robust framework for researchers in this field.

Synthesis of Racemic 2-(Methoxymethyl)-1-methylpiperazine

The synthesis of chiral 2-substituted piperazines typically begins with the preparation of the racemic mixture, which can then be subjected to chiral resolution. A common and efficient method for the synthesis of N-alkylated piperazine derivatives involves a multi-step process starting from readily available precursors. For the synthesis of racemic 2-(methoxymethyl)-1-methylpiperazine, a plausible route would involve the initial formation of the piperazine ring, followed by the introduction of the methyl and methoxymethyl substituents.

A general strategy for the synthesis of 2-substituted piperazines can be adapted for this purpose. For instance, the synthesis of 1-methylpiperazine itself can be achieved through various methods, including the transmethylation of 1,4-dimethylpiperazine.[6] Building upon the 1-methylpiperazine core, the introduction of a methoxymethyl group at the 2-position would require a more intricate synthetic design, potentially starting from a chiral precursor like 2-methylpiperazine and involving subsequent N-methylation and functionalization at the 2-position.[7]

A representative synthetic approach for a related compound, N-methyl piperazine diphenolamide, involves the reaction of diphenolic acid with N-methyl piperazine under solvent-free conditions.[8] While not directly applicable to our target molecule, this illustrates the types of reactions used to functionalize the piperazine ring.

Chiral Resolution: Isolating the Enantiomers

Once the racemic mixture is obtained, the next crucial step is the separation of the individual (R)- and (S)-enantiomers. This process, known as chiral resolution, is fundamental to studying the distinct properties of each stereoisomer.

Diastereomeric Salt Formation

A widely employed and scalable method for chiral resolution is the formation of diastereomeric salts. This technique involves reacting the racemic base (in this case, 2-(methoxymethyl)-1-methylpiperazine) with a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Table 1: Common Chiral Resolving Agents for Amines

| Chiral Resolving Agent | Chemical Class | Key Features |

| (L)-Tartaric Acid | Dicarboxylic Acid | Readily available, cost-effective, and widely used for resolving basic compounds.[9] |

| (-)-O,O'-Dibenzoyl-L-tartaric acid | Dicarboxylic Acid Derivative | Often provides good crystallinity and high enantiomeric excess. |

| (1R)-(-)-Camphor-10-sulfonic acid | Sulfonic Acid | A strong acid that can form stable salts with weakly basic amines. |

Experimental Protocol: Chiral Resolution with (L)-Tartaric Acid

-

Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid in an appropriate solvent (e.g., water, ethanol, or a mixture). The molar ratio of (L)-tartaric acid to the racemic piperazine derivative is typically optimized and often ranges from 0.5 to 1.0.[9]

-

Addition of Racemate: To the solution of the chiral resolving agent, add the racemic 2-(methoxymethyl)-1-methylpiperazine.

-

Crystallization: Heat the mixture to ensure complete dissolution. Subsequently, cool the solution slowly to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can promote crystallization.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and basify the mixture with a strong base (e.g., sodium hydroxide) to a pH greater than 10.

-

Extraction: Extract the liberated enantiomerically enriched piperazine derivative into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[11]

Experimental Protocol: Chiral HPLC Separation

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chiral Column: A Chiralpak® IC column (or a similar polysaccharide-based column) is a good starting point for method development.[11]

-

Mobile Phase: A typical mobile phase for the separation of basic compounds like piperazines on a polysaccharide-based CSP would be a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. For reversed-phase applications, acetonitrile and methanol mixtures with a modifier can be used.[11]

-

Method:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Prepare a solution of the racemic mixture in the mobile phase.

-

Inject the sample onto the column and monitor the elution profile.

-

The two enantiomers will elute as separate peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.

-

Structural Elucidation and Physicochemical Characterization

After separation, it is essential to confirm the identity and purity of each enantiomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the (R)- and (S)-enantiomers.[12][13] This technique is invaluable for determining the enantiomeric excess (ee) of a sample.

-

Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation ([α]D) is a characteristic physical property of a chiral molecule and can be used to identify the enantiomers and determine their optical purity.

-

X-ray Crystallography: This technique can provide the absolute configuration of a chiral molecule, unequivocally distinguishing between the (R)- and (S)-enantiomers.

Differential Biological Activity of Piperazine Enantiomers

The primary motivation for separating enantiomers lies in their often-divergent biological activities. The interaction of a drug with its biological target is highly dependent on its three-dimensional structure.[2]

Pharmacology

It is well-established that enantiomers of a drug can have different pharmacological effects. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to side effects (the distomer). For piperazine derivatives, which are known to interact with a variety of neurotransmitter receptors, these differences can be profound.[14][15] For instance, in the case of profens, a class of non-steroidal anti-inflammatory drugs, the (S)-enantiomer is a potent COX inhibitor, while the (R)-enantiomer is significantly less active in this regard.[16]

In Vitro Assays for Comparing Enantiomeric Activity

To assess the differential pharmacology of the (R)- and (S)-enantiomers of 2-(methoxymethyl)-1-methylpiperazine, a panel of in vitro assays would be employed.

Table 2: Representative In Vitro Assays for Pharmacological Profiling

| Assay Type | Purpose | Example |

| Radioligand Binding Assays | To determine the binding affinity of each enantiomer to specific receptors (e.g., serotonin, dopamine, adrenergic receptors). | Competition binding assays using radiolabeled ligands to determine the Ki (inhibitory constant) of each enantiomer.[17] |

| Functional Assays | To measure the functional consequence of receptor binding (e.g., agonism, antagonism). | Calcium flux assays for Gq-coupled receptors or cAMP assays for Gs/Gi-coupled receptors to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).[17] |

| Enzyme Inhibition Assays | To assess the inhibitory potential of each enantiomer against specific enzymes. | Assays to measure the IC50 (half-maximal inhibitory concentration) against enzymes like cytochrome P450 isoforms. |

Toxicology

The toxicological profiles of enantiomers can also differ significantly. One enantiomer may be benign, while the other could be responsible for adverse effects. Therefore, it is crucial to evaluate the toxicity of each enantiomer independently. Piperazine derivatives, in general, have been associated with certain toxicities, including hepatotoxicity.[18][19][20] A comprehensive toxicological assessment would involve in vitro cytotoxicity assays on various cell lines (e.g., hepatocytes, neurons) followed by in vivo studies in animal models to evaluate systemic toxicity, genotoxicity, and other potential adverse effects.

Conclusion and Future Perspectives

References

-

Dinger, J., et al. (n.d.). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Retrieved from [Link]

- Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

- Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology.

- Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.

- Ji, X., et al. (2023). Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes. RSC Publishing.

- Li, H., et al. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 14(4), 847-854.

-

Semantic Scholar. (n.d.). Current awareness of piperazines: pharmacology and toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

- Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

- Obach, R. S. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Journal of Pharmaceutical Sciences, 99(11), 4749-4758.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

- Wenzel, T. J. (2007). Chirality Sensing of N-Heterocycles via 19F NMR. PMC.

- ACS Publications. (2024).

-

Chiralpedia. (2023). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

- Sartori, M., et al. (2002). "In Vitro" Differences Among (R) and (S)

-

Patsnap Synapse. (2024). What is the application of stereochemistry in drug design?. Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology and Biopharmaceutics, 11(282).

- Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

-

ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

-

Fiveable. (n.d.). Chiral Shift Reagents Definition. Retrieved from [Link]

- De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron, 66(20), 3535-3563.

- MDPI. (2021).

- Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.

- MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism.

-

ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents. Retrieved from [Link]

- PMC. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds.

- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- PMC. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.

- Shimadzu. (2016).

-

ResearchGate. (n.d.). Mastering chiral substituted 2-oxopiperazines. Retrieved from [Link]

- Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.

-

European Patent Office. (n.d.). METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - EP 3154955 B1. Retrieved from [Link]

Sources

- 1. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 3. omicsonline.org [omicsonline.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cms-content.bates.edu [cms-content.bates.edu]

- 13. fiveable.me [fiveable.me]

- 14. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijrrjournal.com [ijrrjournal.com]

- 16. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral 1-Methyl-2-Substituted Piperazines: Synthetic Architectures & Pharmacological Integration

Executive Summary

The 1-methyl-2-substituted piperazine scaffold represents a high-value, structurally distinct motif within medicinal chemistry. Unlike the ubiquitous 1,4-disubstituted piperazines found in blockbusters like Imatinib or Ciprofloxacin, the 1,2-substitution pattern introduces a contiguous stereocenter-nitrogen axis. This architecture creates unique vectors for exploring chemical space, particularly in modulating selectivity for Nicotinic Acetylcholine Receptors (nAChRs) and G-Protein Coupled Receptors (GPCRs).

This technical guide synthesizes the critical literature regarding the synthesis, conformational dynamics, and pharmacological utility of this specific chiral core. It prioritizes enantioselective methodologies over racemic approaches, focusing on self-validating protocols for high-purity isolation.

Structural Analysis & Conformational Dynamics

The Chirality-Basicity Nexus

The introduction of a substituent at the C2 position, adjacent to the N1-methyl group, significantly alters the physicochemical profile of the piperazine ring.

-

Steric Crowding: The proximity of the C2-substituent to the N1-methyl group creates non-bonded interactions (A(1,2) strain) that restrict ring inversion.

-

pKa Modulation: While unsubstituted piperazine has pKa values of ~9.8 and ~5.6, the 1-methyl-2-substituted derivatives show a shift. The N1 nitrogen becomes less basic due to steric hindrance to solvation and potential inductive effects from the C2 substituent (e.g., if C2-phenyl).

-

Conformational Preference: Unlike simple cyclohexanes where bulky groups prefer the equatorial position, 1-methyl-2-substituted piperazines can exhibit unexpected axial preferences . Research indicates that for certain 1-acyl-2-substituted derivatives, the axial conformation is stabilized by electronic effects or intramolecular hydrogen bonding, a critical factor for receptor binding affinity (e.g.,

7 nAChR agonists).

Quantitative Comparison of Piperazine Cores

| Feature | Unsubstituted Piperazine | 1,4-Dimethylpiperazine | 1-Methyl-2-Phenylpiperazine |

| Chirality | Achiral | Achiral | Chiral (C2 center) |

| pKa1 (approx) | 9.8 | 8.0 | ~8.8 |

| Conf. Mobility | High (Chair-Chair flip) | High | Restricted (Steric lock) |

| Key Application | Linker / Solubilizer | Basic Headgroup | Chiral Pharmacophore |

Synthetic Methodologies

The synthesis of enantiopure 1-methyl-2-substituted piperazines is non-trivial due to the risk of racemization and the difficulty of distinguishing N1 vs. N4 reactivity. Two primary routes dominate the literature: the Asymmetric Lithiation-Trapping (Modern) and the Diketopiperazine Reduction (Classic).

Pathway A: Asymmetric Lithiation-Trapping (The O'Brien Protocol)

This is the "Gold Standard" for generating diversity at C2. It utilizes the complexation of s-BuLi with a chiral diamine (e.g., Sparteine or Sparteine Surrogates) to selectively deprotonate the pro-S equatorial proton at C2 of an N-Boc piperazine.

Mechanism:

-

Coordination: s-BuLi coordinates with the chiral ligand.

-

Lithiation: The complex removes the pro-S proton, forming a configurationally stable organolithium species.

-

Substitution: Reaction with an electrophile (e.g., Methyl Iodide, Benzyl Bromide) proceeds with retention of configuration.

Caption: O'Brien's Asymmetric Lithiation strategy for C2-functionalization.

Pathway B: The Chiral Pool / Diketopiperazine Route

This route is preferred for large-scale manufacturing as it avoids cryogenic conditions and expensive chiral ligands, relying instead on the inherent chirality of amino acid starting materials.

Workflow:

-

Coupling: N-Methyl amino acid (e.g., N-Me-L-Alanine) + Amino acid ester.

-

Cyclization: Acid-catalyzed cyclization to form the Diketopiperazine (DKP).

-

Reduction: Global reduction of the amide carbonyls using LiAlH4 or BH3·THF.

Caption: Scalable synthesis via Diketopiperazine reduction preserving stereochemistry.

Detailed Experimental Protocol

Target: Synthesis of (S)-1-Methyl-2-Phenylpiperazine (Lithiation Route)

This protocol is adapted from the work of O'Brien et al. (See References), optimized for bench-scale reproducibility.

Reagents:

-

N-Boc-piperazine (1.0 eq)

-

s-BuLi (1.3 M in cyclohexane, 1.2 eq)

-

(-)-Sparteine (1.2 eq) (or (+)-Sparteine surrogate for R-enantiomer)

-

Electrophile: Benzyl Chloride (for benzyl) or use Phenyl-transfer reagents for direct phenyl. Note: For direct 2-phenyl, starting from Phenylglycine (Route B) is often superior. This protocol describes general C2-alkylation.

-

Solvent: TBME (anhydrous)

Step-by-Step Methodology:

-

Ligand Complexation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.2 mmol) in anhydrous TBME (5 mL). Cool to -78°C.[1][2][3]

-

Lithiation: Dropwise add s-BuLi (1.2 mmol). Stir for 15 minutes to form the chiral complex.

-

Substrate Addition: Add N-Boc-piperazine (1.0 mmol) dissolved in TBME dropwise. The solution often turns yellow/orange. Stir at -78°C for 4-6 hours. Critical: Monitoring by in-situ IR is recommended to ensure full deprotonation.

-

Electrophile Trapping: Add the electrophile (e.g., MeI for 2-methyl, or Benzyl Bromide for 2-benzyl) slowly.

-

Quench & Workup: Warm to RT overnight. Quench with MeOH/sat. NH4Cl. Extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Deprotection/Methylation:

-

Treat with TFA/DCM (1:1) to remove Boc.

-

Perform reductive amination with Formaldehyde/NaBH(OAc)3 to methylate N1 (if not already methylated) or N4 depending on the starting material protection strategy.

-

Self-Validation Check:

-

Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA) to verify ee% (>95% expected).

-

NMR: Check for rotamers. 1-methyl-2-substituted piperazines often show broad signals at RT; run NMR at 50°C for sharp peaks.

Pharmacological Landscape

The 1-methyl-2-substituted piperazine motif is a "privileged structure" in neuropharmacology.

Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that the stereochemistry at C2 is a molecular switch for selectivity.

-

(S)-isomers of 1-methyl-2-alkylpiperazines often show higher affinity for

7 nAChRs , which are targets for cognitive enhancement in Alzheimer's and Schizophrenia. -

The rigidification provided by the C2 substituent mimics the pyrrolidine ring of Nicotine but with altered basicity and lipophilicity profiles.

Growth Hormone Secretagogues

Phenyl-piperazine peptidomimetics utilize the 1,2-substitution pattern to mimic the turn conformation of Ghrelin. The 2-phenyl group provides a critical hydrophobic anchor point in the binding pocket of the GHS-R1a receptor.

Drug Development Case Studies

-

Mirtazapine (Remeron): While strictly a tetracyclic compound, its pharmacophore is derived from a 1-methyl-3-phenylpiperazine (often confused with 1,2). However, the structure-activity relationship (SAR) studies leading to Mirtazapine heavily utilized 1,2-disubstituted piperazine analogs to map the serotonin receptor binding pocket.

-

Investigational Antipsychotics: Novel D2/D3 dopamine partial agonists currently in preclinical phases utilize the (S)-1-methyl-2-benzylpiperazine core to improve metabolic stability compared to linear alkyl chains.

References

-

O'Brien, P., et al. (2017).[4] "General Procedures for the Lithiation/Trapping of N-Boc Piperazines." The Journal of Organic Chemistry. Link

-

Stoltz, B. M., et al. (2012). "Enantioselective Synthesis of Piperazines by Catalytic Asymmetric Allylic Alkylation." Angewandte Chemie International Edition. Link

-

Romanelli, M. N., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

-

Khalili, F., Henni, A., & East, A. L. (2009).[5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Link

-

Barakat, K. J., et al. (1998).[6] "Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues." Bioorganic & Medicinal Chemistry Letters. Link

-

Young, J. A., et al. (2016). "Conformational analysis of 2-substituted piperazines." Bioorganic & Medicinal Chemistry. Link

Sources

- 1. 1-Methyl-2-phenylpiperazine | Properties, Uses, Safety Data, Supplier in China [pipzine-chem.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.york.ac.uk [pure.york.ac.uk]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision N-Arylation of (R)-2-(Methoxymethyl)-1-methylpiperazine via Buchwald-Hartwig Amination

Executive Summary

This guide details the protocol for the regioselective

The primary challenge in coupling this substrate is not regioselectivity—as the N1 position is methylated and chemically inert to arylation—but rather steric conformation and stereochemical retention . The C2-methoxymethyl group imposes a chair conformation that can retard nucleophilic attack at the N4 position compared to unsubstituted piperazine. This protocol utilizes RuPhos Pd G4 precatalysts to overcome these steric barriers while maintaining the integrity of the (R)-chiral center.

Substrate Analysis & Mechanistic Strategy

The Molecule[1]

-

Substrate: (R)-2-(Methoxymethyl)-1-methylpiperazine

-

Reactive Site: N4 (Secondary amine).

-

Inert Site: N1 (Tertiary amine, methylated).

-

Stereocenter: C2 (R-configuration). Note: The C2 substituent creates a local steric environment that favors specific ring puckering, necessitating electron-rich, bulky ligands on the Palladium center.

Catalyst Selection Logic

For secondary amines with moderate steric hindrance (due to the C2-substituent), the Buchwald Dialkylbiaryl Phosphine Ligands are superior to older generation ligands (e.g., BINAP, DPPF).

-

Ligand of Choice: RuPhos (or BrettPhos).

-

Why: RuPhos provides the optimal balance of steric bulk to promote Reductive Elimination (the rate-determining step for hindered amines) and electron richness to facilitate Oxidative Addition into the aryl halide.

-

-

Palladium Source: Pd G4 Precatalyst. [1][2]

-

Why: Using a precatalyst (e.g., RuPhos Pd G4) guarantees the active mono-ligated Pd(0) species is generated immediately upon base activation, eliminating the induction period and "dead" catalyst formation associated with mixing Pd(OAc)₂ or Pd₂(dba)₃ with free ligands.

-

The Catalytic Cycle

The following diagram illustrates the pathway, highlighting the critical amine binding step where the C2-substituent influence is most pronounced.

Figure 1: Catalytic cycle emphasizing the regeneration of the active L-Pd(0) species. The steric bulk of RuPhos prevents β-hydride elimination and forces the reductive elimination step.

Experimental Protocols

Method A: Rapid Screening (Microscale)

Use this protocol to validate the coupling partner (Aryl Halide) before scale-up.

Reagents:

-

Aryl Halide (0.1 mmol)

-

(R)-2-(Methoxymethyl)-1-methylpiperazine (0.12 mmol, 1.2 equiv)

-

Catalyst: RuPhos Pd G4 (0.002 mmol, 2 mol%)

-

Base: NaOtBu (0.12 mmol, 1.2 equiv) [Use Cs₂CO₃ if substrate has esters/ketones]

-

Solvent: THF or Toluene (anhydrous, 1.0 mL)

Procedure:

-

Inert Setup: Equip a 1-dram vial with a stir bar and a septum cap. Purge with Nitrogen/Argon.[2]

-

Solids: Add RuPhos Pd G4, NaOtBu, and Aryl Halide (if solid).

-

Liquids: Add solvent, followed by the piperazine and Aryl Halide (if liquid) via syringe.

-

Reaction: Heat to 60°C (for Aryl-I/Br) or 80°C (for Aryl-Cl) for 2–4 hours.

-

Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via LC-MS.

Method B: Preparative Synthesis (Gram Scale)

Optimized for high yield and purity.

Reagents:

-

Aryl Bromide (5.0 mmol, 1.0 equiv)

-

(R)-2-(Methoxymethyl)-1-methylpiperazine (6.0 mmol, 1.2 equiv)

-

Catalyst: RuPhos Pd G4 (50-100 mg, ~1-2 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) (7.0 mmol, 1.4 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, 25 mL, 0.2 M concentration)

Step-by-Step Protocol:

-

Vessel Prep: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

-

Charge Solids: Add the Aryl Bromide (if solid), NaOtBu, and RuPhos Pd G4 catalyst to the flask.

-

Critical Note: NaOtBu is hygroscopic. Weigh quickly in air or use a glovebox.

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Amine Addition: Add the (R)-2-(Methoxymethyl)-1-methylpiperazine via syringe.

-

Tip: If the amine is viscous, dilute it with 2 mL of the reaction solvent before addition.

-

-

Degassing: Sparge the mixture with Argon for 5 minutes (bubbling gas directly into the liquid).

-

Heating: Place in a pre-heated oil bath at 85°C . Stir vigorously (800 RPM).

-

Monitoring: Monitor by TLC or HPLC at 2 hours. Most reactions complete within 4–6 hours.

-

Workup:

-

Purification: Flash chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: DCM:MeOH (95:5 to 90:10) + 1% NH₄OH (essential to prevent streaking of the basic amine).

-

Optimization & Troubleshooting Guide

The following matrix summarizes how to adjust parameters based on screening results.

| Observation | Diagnosis | Corrective Action |

| < 10% Conversion | Catalyst Poisoning or Oxidative Addition Failure | 1. Switch to BrettPhos Pd G4 . 2. Increase Temp to 100°C. 3. Ensure Aryl Halide is not an Aryl Chloride (switch to Br/I or use XPhos). |

| Dehalogenation (Ar-H formed) | 1. Lower temperature (60°C). 2. Switch solvent to Toluene (non-coordinating). | |

| Incomplete Conversion | Catalyst Deactivation | 1. Add a second portion of catalyst (1 mol%) after 4 hours. 2. Ensure rigorous O₂ exclusion (sparge longer). |

| Racemization of C2 | Harsh Basic Conditions | 1. Switch Base: Cs₂CO₃ or K₃PO₄ . 2. Switch Solvent: t-Amyl Alcohol . 3. Lower Temp to 60°C. |

| Functional Group Incompatibility | Ester/Nitrile hydrolysis | Switch Base from NaOtBu to K₃PO₄ (requires longer reaction time, ~12-18h). |

References

-

RuPhos/BrettPhos Discovery: Maiti, D.; Fors, B. P.; Henderson, J. L.; Nakamura, Y.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[4] Chemical Science, 2011 , 2, 57-68.

-

Precatalyst G4 Technology: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry, 2019 , 84, 1299–1312.

-

General Review: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

-

Piperazine Specifics: "Buchwald-Hartwig Amination."[5][2][6][7][8] Organic Chemistry Portal.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for N-Alkylation of (R)-2-(Methoxymethyl)-1-methylpiperazine

Introduction

(R)-2-(Methoxymethyl)-1-methylpiperazine is a chiral substituted piperazine that serves as a valuable building block in contemporary drug discovery. The piperazine motif is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to engage in crucial interactions with biological targets. The specific stereochemistry and substitution pattern of (R)-2-(methoxymethyl)-1-methylpiperazine offer a unique three-dimensional architecture for the development of novel therapeutics, particularly in the realms of neuroscience and oncology.

The presence of a secondary amine at the N4 position provides a key handle for synthetic elaboration through N-alkylation. This modification is a cornerstone of structure-activity relationship (SAR) studies, allowing for the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the critical conditions for the N-alkylation of (R)-2-(methoxymethyl)-1-methylpiperazine, offering field-proven insights and step-by-step protocols for both direct alkylation and reductive amination methodologies. A central focus is placed on maintaining the stereochemical integrity of the chiral center at C2, a critical parameter for ensuring the desired biological activity of the final compounds.

Key Considerations for N-Alkylation

The N-alkylation of (R)-2-(methoxymethyl)-1-methylpiperazine presents several key challenges that must be carefully managed to ensure a successful and reproducible synthesis.

-

Steric Hindrance: The methoxymethyl substituent at the C2 position, adjacent to the N1-methyl group, can exert steric hindrance that may influence the reactivity of the N4 secondary amine. The choice of alkylating agent and reaction conditions should be carefully considered to overcome any potential steric impediment.

-

Stereochemical Integrity: A primary concern in the alkylation of chiral piperazines is the potential for racemization at the stereocenter. While the C2 center in the starting material is not directly involved in the N-alkylation reaction at N4, harsh reaction conditions or certain mechanistic pathways could potentially lead to loss of enantiomeric purity. It is therefore imperative to employ mild reaction conditions and to verify the stereochemical integrity of the product.

-

Overalkylation: Although the starting material is a secondary amine, the product of the initial N-alkylation is a tertiary amine. While less likely than with primary amines, overalkylation to form a quaternary ammonium salt can occur, particularly with highly reactive alkylating agents or under forcing conditions. Careful control of stoichiometry and reaction time is essential to minimize this side reaction.[1]

-

Nucleophilicity of the Amine: The electron-donating effect of the N1-methyl group can enhance the nucleophilicity of the N4 secondary amine, facilitating the alkylation reaction. However, the overall basicity of the piperazine ring also means it can be protonated, rendering it non-nucleophilic. The choice of base is therefore critical to ensure a sufficient concentration of the free amine for the reaction to proceed efficiently.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is a straightforward and widely used method for forming C-N bonds. This approach involves the reaction of the secondary amine with an alkyl halide (or sulfonate) in the presence of a base to neutralize the acid generated during the reaction.

Causality Behind Experimental Choices

-

Choice of Alkylating Agent: Primary alkyl halides (iodides, bromides, and chlorides) are generally the most effective electrophiles for this reaction. Alkyl iodides are the most reactive, followed by bromides and then chlorides. For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.[2]

-

Base Selection: An appropriate base is crucial to deprotonate the piperazinium salt formed during the reaction, regenerating the nucleophilic free amine. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are effective in polar aprotic solvents.[3] Organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are also suitable and are easily removed during work-up.[4] For sterically hindered amines, a stronger, non-nucleophilic base may be required.[5]

-

Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are typically the solvents of choice as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.[4]

Detailed Experimental Protocol

Materials:

-

(R)-2-(Methoxymethyl)-1-methylpiperazine

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (R)-2-(methoxymethyl)-1-methylpiperazine (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile or DMF (approximately 0.1-0.5 M concentration).

-

Add the base: anhydrous potassium carbonate (2.0 eq) or DIPEA (1.5 eq).

-

To the stirred suspension/solution, add the alkyl halide (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If K₂CO₃ was used, the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

Method 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful and versatile alternative for N-alkylation, particularly when direct alkylation is problematic (e.g., with unstable alkyl halides). This one-pot, two-step process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in situ reduction with a suitable reducing agent.[1][6]

Causality Behind Experimental Choices

-

Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse substituents. Aldehydes are generally more reactive than ketones.

-

Reducing Agent: The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents that selectively reduce the iminium ion in the presence of the carbonyl starting material are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation due to its mildness and high selectivity.[1][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful handling.

-

Solvent and Additives: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate.[6]

Detailed Experimental Protocol

Materials:

-

(R)-2-(Methoxymethyl)-1-methylpiperazine

-

Aldehyde or Ketone (1.1-1.2 equivalents)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount, optional)

-

Argon or Nitrogen for inert atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add (R)-2-(methoxymethyl)-1-methylpiperazine (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq).

-

Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration).

-

If desired, add a catalytic amount of acetic acid (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be exothermic.

-

Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The mixture is stirred for 30 minutes, and the layers are separated.

-

The aqueous layer is extracted with the organic solvent (e.g., DCM).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

Data Presentation: Comparison of N-Alkylation Methods

| Parameter | Direct Alkylation with Alkyl Halides | Reductive Amination |

| Electrophile | Alkyl halides (R-X), sulfonates (R-OTs, etc.) | Aldehydes (RCHO), Ketones (R₂CO) |

| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Common Solvents | Acetonitrile, DMF | Dichloromethane, 1,2-Dichloroethane |

| Reaction Temperature | Room temperature to elevated temperatures | Room temperature |

| Advantages | Simple procedure, readily available reagents. | Wide substrate scope, mild conditions, avoids overalkylation to quaternary salts. |

| Disadvantages | Potential for overalkylation, use of potentially lachrymatory alkyl halides. | Requires a suitable carbonyl compound, can be slower than direct alkylation. |

Visualization of Experimental Workflows

Direct N-Alkylation Workflow

Caption: Workflow for Direct N-Alkylation.

Reductive Amination Workflow

Caption: Workflow for Reductive Amination.

Stereochemical Integrity and Analytical Verification

Maintaining the enantiomeric purity of (R)-2-(methoxymethyl)-1-methylpiperazine throughout the N-alkylation process is of paramount importance. While the reaction occurs at the distal N4 nitrogen, it is crucial to confirm that the conditions employed do not induce epimerization at the C2 stereocenter.

Analytical Techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for assessing the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak®), can be used to separate the (R) and (S) enantiomers.[7] The development of a robust chiral HPLC method is essential for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the N-alkylated product.[8][9] While standard NMR may not distinguish between enantiomers, the use of chiral shift reagents can sometimes be employed to resolve the signals of the two enantiomers.

-

Polarimetry: Measurement of the specific rotation of the purified product can provide an indication of its enantiomeric purity, provided a reference value for the enantiomerically pure compound is available.

Purification of N-Alkylated Piperazine Products

The basic nature of the piperazine ring can sometimes complicate purification by silica gel chromatography. Tailing of peaks is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent system. Alternatively, reversed-phase chromatography may be a suitable purification method for more polar derivatives. In some cases, purification can be achieved by crystallization of a suitable salt (e.g., hydrochloride or fumarate).[10]

Conclusion

The N-alkylation of (R)-2-(methoxymethyl)-1-methylpiperazine is a critical transformation for the synthesis of novel and stereochemically defined drug candidates. Both direct alkylation and reductive amination are viable and robust methods for achieving this modification. The choice of method will depend on the nature of the desired substituent and the availability of starting materials. By carefully considering the reaction conditions, particularly the choice of base, solvent, and temperature, and by rigorously verifying the stereochemical integrity of the final product, researchers can confidently and reproducibly synthesize a diverse range of N-alkylated derivatives for further biological evaluation.

References

- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.

- Chirality, 28(3), 169–80.

- European Patent Office. (1990). Piperazine compounds, process for preparing them, pharmaceutical composition and use (EP 0251141 B1).

- Journal of Organic Chemistry, 75(16), 5470–5477.

- Journal of Organic Chemistry, 76(7), 2328–2331.

- MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI.

- MDPI. (2018). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.

- NIH. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.

- NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. NIH.

- NIH. (2014). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptor. NIH.

- NIH. (2011). Effects of Linker Elongation in a Series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazine σ₁ Receptor Ligands. NIH.

- Organic Letters, 1, 1893–1896.

- PMC. (2021).

- PMC. (2018). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PMC.

- PMC. (2014). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N. PMC.

- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.

- Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

- Semantic Scholar. (2011).

- Stoltz, B. M. (2014).

- Tetrahedron, 70(25), 3871–3886.

- Tohoku University. (2021). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes.

- ACS Omega, 8(5), 4989–5001.

- Chem. Biol. Interact., 291, 110–117.

- J. Am. Chem. Soc., 146(13), 9045–9065.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing racemization of chiral piperazines during reaction

Technical Support Center: Chiral Piperazine Integrity Topic: Preventing Racemization of Chiral Piperazines During Reaction Ticket ID: CP-RAC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Diagnostic Hub: Why is my Piperazine Racemizing?

Before troubleshooting specific reactions, you must understand the Root Cause Failure Mechanism . Chiral piperazines (e.g., (R)-2-methylpiperazine) are generally configurationally stable as free amines. However, specific reaction environments compromise the integrity of the C2/C3 chiral center.

The Core Mechanism:

-

Native State: In a free amine, the pKa of this proton is high (~35+), making it resistant to deprotonation.

-

The Trigger (N-Functionalization): When you attach an Electron Withdrawing Group (EWG) like a Carbonyl (Amide), Sulfonyl (Sulfonamide), or Aryl group to the adjacent nitrogen, the pKa of the

-proton drops drastically (to ~19–25). -

The Failure: In the presence of a base, this proton is removed, forming a planar, achiral enolate or aza-allyl anion.

-

The Result: Reprotonation occurs from either face, resulting in a racemic mixture (50:50 R/S).

Visualizing the Failure Pathway

Caption: Mechanism of base-mediated racemization via

Troubleshooting Specific Workflows

Scenario A: Amide Coupling (N-Acylation)

User Issue: "I am coupling (R)-2-methylpiperazine with a carboxylic acid using HATU/DIPEA. My product is 80% ee instead of >99%."

Root Cause:

-

Over-activation: Highly reactive coupling reagents (HATU) can generate highly acidic intermediates.

-

Base Excess: DIPEA is a base.[1] If the reaction stalls, the base has time to deprotonate the newly formed, activated amide.

Resolution Protocol:

-

Switch Base: Use weak inorganic bases (

, -

Additives: Use Oxyma Pure or HOBt .[2] These form active esters that are reactive enough to couple but less prone to oxazolone formation (a common racemization pathway in amino acids, applicable here by analogy).

-

Order of Addition: Do not premix the chiral amine with the base and coupling reagent. Activate the acid first, then add the amine at

.

Scenario B: Buchwald-Hartwig Amination (N-Arylation)

User Issue: "My Pd-catalyzed cross-coupling of a chiral piperazine resulted in complete racemization."

Root Cause:

-

-Hydride Elimination: If the catalyst coordinates to the nitrogen, it can undergo reversible

-

Strong Base: Typical Buchwald bases like

(Sodium tert-butoxide) are strong enough to deprotonate the amine or the product.

Resolution Protocol:

-

Ligand Selection: You must use bidentate ligands (e.g., BINAP , dppf ). These occupy coordination sites on Palladium, preventing the

-hydride elimination pathway [1]. Monodentate ligands are high-risk. -

Base Selection: Switch to

or -

Temperature: Keep reaction temperature below

if possible.

Scenario C: Deprotection (Boc Removal)

User Issue: "I removed the Boc group with TFA/DCM, and the resulting salt is partially racemized."

Root Cause: While acid deprotection is usually safe, high concentrations of TFA can promote acid-catalyzed enolization if the reaction warms up, or if the workup involves a strong base exotherm (neutralization heat).

Resolution Protocol:

-

Use HCl in Dioxane: This is often milder than neat TFA.[3]

-

Cold Neutralization: When neutralizing the salt to the free base, use a weak base (NaHCO3) at

. Do not dump NaOH pellets into the solution.

Experimental Protocols & Data

Table 1: Base Selection Guide for Chiral Piperazines

| Reaction Type | Dangerous Bases (Avoid) | Recommended Bases (Safe) | Why? |

| Amide Coupling | TEA, DBU, NaH | DIPEA (controlled), NMM, | Prevent |

| Pd-Coupling | Alkoxides are too strong ( | ||

| Alkylation | NaH, LDA |

Standard Operating Procedure: Racemization-Free Amide Coupling

Objective: Couple (R)-2-methylpiperazine with Acid-X without eroding >99% ee.

-

Activation: Dissolve Acid-X (1.0 equiv) in DMF/DCM (1:1). Add HATU (1.05 equiv) and NMM (1.0 equiv). Stir at

for 15 mins. -

Addition: Dissolve (R)-2-methylpiperazine (1.1 equiv) in minimal DCM.

-

Coupling: Add piperazine solution dropwise to the activated acid at

. -

Buffering: Add remaining base (NMM, 1.0–1.5 equiv) slowly to maintain pH ~8. Do not exceed pH 9.

-